N-(2,4-dimethylphenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines a cyclopentapyridine core with a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide typically involves the amidation of a carboxylic acid substrate. This can be achieved through catalytic or non-catalytic methods. One common approach is the activation of the carboxylic acid using reagents such as anhydrides, acyl imidazoles, or acyl halides, followed by reaction with an amine to form the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: This can involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)pyridine-2-carboxamide
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
N-(2,4-dimethylphenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentapyridine core and dimethylphenyl group provide a versatile platform for further functionalization and application in various fields .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-10-6-7-14(11(2)8-10)18-16(20)13-9-12-4-3-5-15(12)19-17(13)21/h6-9H,3-5H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQBOJUXRMFTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(CCC3)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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